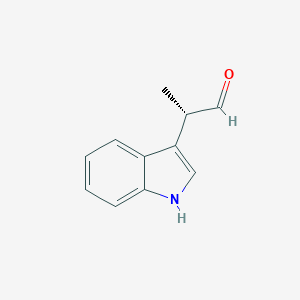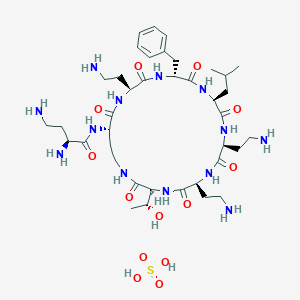
Pbop
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pbop, also known as N-(4-bromophenyl)octahydroisoquinoline-3-carboxamide, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Pbop is a synthetic compound that has been synthesized in various ways, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
Pbop acts as a partial agonist at the dopamine D3 receptor, which is involved in the reward pathway in the brain. By acting as a partial agonist, Pbop can reduce the reinforcing effects of drugs of abuse, making it a potential treatment for drug addiction. Pbop also has neuroprotective effects, which may be due to its ability to modulate the activity of various signaling pathways in the brain.
Efectos Bioquímicos Y Fisiológicos
Pbop has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways in the brain. Pbop has also been shown to increase the expression of various neurotrophic factors, which are involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pbop in lab experiments is its specificity for the dopamine D3 receptor, which allows for the study of the role of this receptor in various physiological processes. However, one limitation of using Pbop is its relatively low potency compared to other dopamine receptor ligands, which may require higher doses to achieve the desired effects.
Direcciones Futuras
There are several future directions for the study of Pbop, including the development of more potent analogs of the compound for use in drug discovery. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of Pbop, and to determine its potential as a treatment for various neurological and psychiatric disorders.
Conclusion:
Pbop is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Its specificity for the dopamine D3 receptor and neuroprotective effects make it a promising target for drug discovery and the treatment of various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying its effects and to develop more potent analogs for use in drug discovery.
Métodos De Síntesis
Pbop can be synthesized in various ways, including the reaction of 4-bromobenzaldehyde with octahydroisoquinoline-3-carboxylic acid, and the reaction of 4-bromoaniline with octahydroisoquinoline-3-carboxylic acid. The yield of Pbop varies depending on the synthesis method used.
Aplicaciones Científicas De Investigación
Pbop has been used in various scientific research applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction. Pbop has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Additionally, Pbop has been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
Número CAS |
142563-39-1 |
|---|---|
Nombre del producto |
Pbop |
Fórmula molecular |
C39H69N13O13S |
Peso molecular |
960.1 g/mol |
Nombre IUPAC |
(2S)-2,4-diamino-N-[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]butanamide;sulfuric acid |
InChI |
InChI=1S/C39H67N13O9.H2O4S/c1-21(2)19-29-37(59)49-25(10-15-41)33(55)48-27(12-17-43)36(58)52-31(22(3)53)39(61)45-18-13-28(46-32(54)24(44)9-14-40)35(57)47-26(11-16-42)34(56)51-30(38(60)50-29)20-23-7-5-4-6-8-23;1-5(2,3)4/h4-8,21-22,24-31,53H,9-20,40-44H2,1-3H3,(H,45,61)(H,46,54)(H,47,57)(H,48,55)(H,49,59)(H,50,60)(H,51,56)(H,52,58);(H2,1,2,3,4)/t22-,24+,25+,26+,27+,28+,29+,30-,31+;/m1./s1 |
Clave InChI |
UMTAIVDIVJJTAV-NEOBPPNMSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)N)O.OS(=O)(=O)O |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CCN)N)C(C)O)CCN)CCN.OS(=O)(=O)O |
Sinónimos |
A2bu-cyclo(A2bu-A2bu-Phe-Leu-A2bu-A2bu-Thr) Dab-cyclo(Dab-Dab-Phe-Leu-Dab-Dab-Thr) sulfate salt diaminobutyryl-cyclo(diaminobutyryl-diaminobutyryl-phenylalanyl-leucyl-diaminobutyryl-diaminobutyryl-threonyl) PBOP polymyxin B octapeptide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



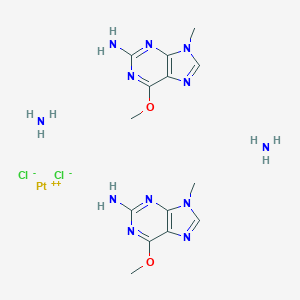
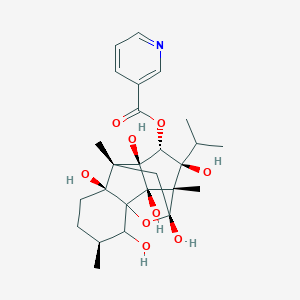
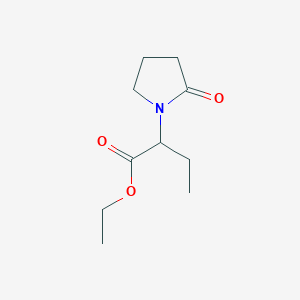

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
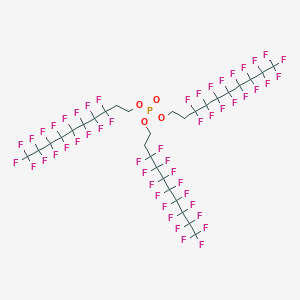
![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
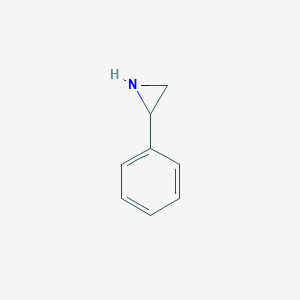
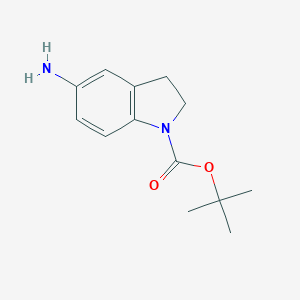
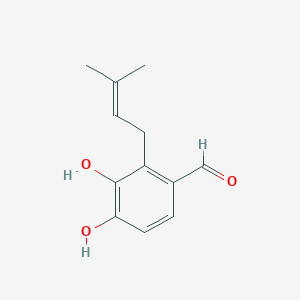
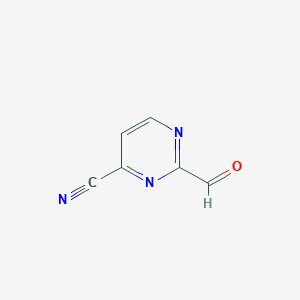
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
